COPPER(II) FLUORIDE DIHYDRATE

Overview

Description

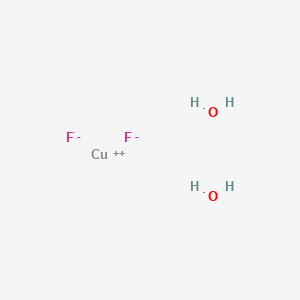

Copper(II) fluoride dihydrate (CuF₂·2H₂O, CAS 13454-88-1) is a hydrated inorganic copper salt. Structurally, it consists of copper(II) ions coordinated with fluoride anions and two water molecules.

Preparation Methods

Synthesis via Reaction of Basic Copper(II) Carbonate with Hydrofluoric Acid

The most well-documented method for preparing copper(II) fluoride dihydrate involves the reaction of basic copper(II) carbonate (Cu(OH)·CuCO₃) with hydrofluoric acid (HF). This approach, detailed in studies by Haendler and Wheeler, proceeds via the following stoichiometric equation :

3 + 6\text{HF} \rightarrow 2\text{CuF}2·2\text{H}2\text{O} + \text{CO}2 + \text{H}_2\text{O}

Reaction Conditions and Optimization

-

Reactant Ratios : A molar ratio of 1:6 for basic copper carbonate to HF ensures complete conversion. Excess HF is avoided to prevent the formation of undesirable byproducts such as hydrated copper(II) fluoride complexes .

-

Temperature Control : The reaction is conducted at ambient temperature (20–25°C) to minimize the risk of HF volatilization and ensure safe handling .

-

Crystallization : The dihydrate precipitates as a blue crystalline solid upon cooling the reaction mixture to 0–5°C. Slow evaporation of the aqueous solution further enhances crystal quality .

Yield and Purity

-

Typical yields range from 85% to 92%, with purity confirmed by elemental analysis and X-ray diffraction (XRD) .

-

Impurities such as unreacted CuCO₃ or residual HF are removed via repeated washing with cold ethanol .

Alternative Routes and Hydration Dynamics

While the direct reaction with HF is predominant, anhydrous copper(II) fluoride (CuF₂) can absorb atmospheric moisture to form the dihydrate. This property, noted in its hygroscopic behavior, allows for indirect synthesis under controlled humidity .

Hydration of Anhydrous Copper(II) Fluoride

-

Procedure : Anhydrous CuF₂, synthesized via direct fluorination of copper metal at 400°C , is exposed to a humid environment (relative humidity >60%) for 48 hours .

-

Kinetics : The hydration process follows pseudo-first-order kinetics, with complete conversion achieved within 72 hours at 25°C .

Challenges in Stability

-

The dihydrate gradually loses water above 30°C, reverting to anhydrous CuF₂ or forming intermediate hydrates (e.g., CuF₂·H₂O) .

-

Storage in airtight containers with desiccants (e.g., silica gel) is critical to maintaining crystallinity .

Thermal Decomposition Analysis

This compound undergoes a two-stage decomposition process, as revealed by differential thermal analysis (DTA) and thermogravimetric analysis (TGA) .

Stage 1: Formation of Basic Copper(II) Fluoride (132°C)

2·2\text{H}2\text{O} \rightarrow \text{CuOHF·CuF}2 + 3\text{H}2\text{O} \uparrow

-

Intermediate Phase : The product, CuOHF·CuF₂, is identified by XRD as a monoclinic phase with lattice parameters a = 5.42 Å, b = 8.67 Å, c = 4.91 Å .

Stage 2: Decomposition to Copper(II) Oxide and Fluoride (420°C)

2 \rightarrow \text{CuO} + \text{CuF}2 + \text{HF} \uparrow

-

Final Products : A mixture of CuO (tenorite structure) and CuF₂ (rutile-type structure) is confirmed via XRD .

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction (XRD)

-

CuF₂·2H₂O : Monoclinic crystal system with space group P2₁/c and unit cell parameters a = 7.12 Å, b = 8.25 Å, c = 6.98 Å, β = 98.5° .

-

Hydration Effects : The Jahn-Teller distortion in Cu²⁺ (d⁹ configuration) results in elongated Cu–F bonds (2.27 Å) and shorter equatorial bonds (1.93 Å) .

Elemental Analysis

Chemical Reactions Analysis

Thermal Decomposition

CuF₂·2H₂O undergoes stepwise decomposition under heat:

-

Dehydration : Loss of water molecules occurs at moderate temperatures (above 132°C), forming anhydrous CuF₂ or intermediate phases like Cu(OH)F :

-

High-Temperature Breakdown : Above 950°C, anhydrous CuF₂ decomposes into copper(I) fluoride (CuF) and fluorine gas :

| Reaction Step | Conditions | Products | Source |

|---|---|---|---|

| Dehydration | >132°C | CuF₂ or Cu(OH)F + H₂O + HF | |

| Fluorine Loss | >950°C | 2CuF + F₂ |

Hydrolysis and Aqueous Reactivity

CuF₂·2H₂O displays limited solubility in cold water but decomposes in hot water, forming basic copper-hydroxide-fluoride complexes 2 :

-

Solubility : Slight dissociation into Cu²⁺ and F⁻ ions in cold water, with a solubility of ~4.7 g/100 mL at 20°C .

Fluorination Reactions

CuF₂·2H₂O acts as a fluorinating agent in organic synthesis under controlled conditions:

-

Aromatic Fluorination : At 450°C in oxygen, it fluorinates benzene derivatives to yield fluoroaromatics (e.g., fluorobenzene) :

-

Deoxyfluorination : With carbodiimides (e.g., DIC), it facilitates deoxyfluorination of alcohols to alkyl fluorides. The reaction requires trace water for activation .

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzene | 450°C, O₂ | Fluorobenzene | >95% | |

| Alcohols | DIC, RT | Alkyl fluorides | 60–85% |

Coordination Chemistry and Catalysis

The hydrated structure enhances catalytic activity in redox reactions:

-

Oxidative Trifluoromethylation : CuF₂·2H₂O reacts with CF₃SiMe₃ and aryl boronic acids (e.g., PhB(OH)₂) in DMF, producing trifluoromethylated arenes via a Cu(II)/Cu(III) disproportionation pathway :

-

Nitric Oxide Decomposition : Catalyzes NOₓ reduction in emissions control systems, regenerating via O₂/HF cycles .

Electrochemical Behavior

In lithium-ion batteries, CuF₂·2H₂O participates in conversion reactions but faces reversibility challenges due to copper dissolution. Fluorinated electrolytes suppress dissolution, enabling limited cycling stability :

| Application | Key Finding | Source |

|---|---|---|

| Battery Cathodes | Irreversible cycling without fluorinated electrolytes |

Stability and Hygroscopicity

CuF₂·2H₂O is hygroscopic, gradually converting to Cu(OH)F in humid environments . This property necessitates anhydrous storage for synthetic applications.

Scientific Research Applications

Battery Technology

Copper(II) fluoride dihydrate has garnered attention in the development of fluoride-ion batteries. These batteries exhibit a high theoretical energy density, surpassing that of traditional lithium-ion batteries. The theoretical conversion potential is about 3.55 V with a specific capacity of 527 mAh/g .

Case Study : Research has demonstrated the successful use of CuF₂ as a cathode material in fluoride-ion batteries, particularly when combined with fluorinated high-concentration electrolytes that mitigate copper dissolution, enhancing the reversibility of the electrode .

| Property | Value |

|---|---|

| Theoretical Energy Density | Higher than lithium-ion |

| Theoretical Conversion Potential | 3.55 V |

| Specific Capacity | 527 mAh/g |

Catalysis and Organic Synthesis

This compound serves as an effective fluorinating agent in organic synthesis. It is utilized for the synthesis of fluorinated aromatic compounds and can facilitate reactions such as the isomerization of pentane and hexane .

Example Reaction : CuF₂ can convert benzene into fluorobenzene using hydrochloric acid and oxygen, showcasing its utility in creating fluorinated compounds essential for pharmaceuticals and agrochemicals.

Ceramics and Material Science

In materials science, CuF₂·2H₂O is employed in the production of ceramics and as a flux in brazing and soldering processes. Its properties enhance the mechanical strength and thermal stability of ceramic materials, making it valuable in high-temperature applications .

| Application | Details |

|---|---|

| Ceramics | Enhances mechanical strength |

| Flux in Brazing/Soldering | Improves bonding quality |

Termite Repellent

Another notable application of this compound is its use as a termite repellent. The compound's toxic properties make it effective against various pests, providing an alternative to chemical insecticides .

Safety Considerations

This compound is classified as toxic if inhaled or ingested, necessitating careful handling procedures to minimize exposure risks .

Mechanism of Action

The mechanism of action of copper difluoride, dihydrate involves its ability to act as an oxidizing agent and a fluorinating agent. It can oxidize iodide ions to iodine and fluorinate aromatic hydrocarbons through substitution reactions. The molecular targets and pathways involved include the interaction with iodide ions and aromatic hydrocarbons, leading to the formation of iodine and fluorinated aromatic compounds, respectively .

Comparison with Similar Compounds

The following analysis compares copper(II) fluoride dihydrate with structurally or functionally analogous copper compounds, focusing on chemical identity, applications, and biological activity.

Structural and Functional Analogues

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

- CAS Number : 10125-13-0 .

- Key Applications :

- Safety : Classified as hazardous under CLP regulations, with risks of acute toxicity and environmental persistence .

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

- CAS Number : 7758-99-8 .

- Key Applications :

- Safety : Causes eye and skin irritation; chronic exposure linked to organ toxicity .

Diammonium Copper(II) Chloride Dihydrate ([NH₄]₂[CuCl₄]·2H₂O)

Comparative Analysis

Research Findings and Gaps

Antiviral Activity: Copper(II) chloride dihydrate stands out for its antiviral efficacy against DENV-2, likely due to RNA polymerase inhibition .

Structural Diversity : While diammonium copper chloride dihydrate and copper sulfate pentahydrate exhibit distinct coordination geometries (tetrachlorocuprate vs. sulfate complexes), this compound’s structure remains underexplored in the provided literature .

Toxicity Profiles : Copper(II) chloride dihydrate’s cytotoxicity (CC₅₀ = 5.03 µg/mL) limits its therapeutic use, whereas copper sulfate’s hazards are more associated with chronic exposure .

Biological Activity

Copper(II) fluoride dihydrate (CuF₂·2H₂O) is an inorganic compound that has garnered interest due to its unique biological activities, structural properties, and potential applications in various fields, including medicine and materials science. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound crystallizes in a monoclinic structure, with two formula units per unit cell. The Cu(II) ions are coordinated by fluorine and water molecules, forming a distorted octahedral geometry. The crystal structure is characterized by specific bond lengths and angles that influence its chemical reactivity and biological interactions .

Table 1: Crystal Structure Parameters of CuF₂·2H₂O

| Parameter | Value |

|---|---|

| Space Group | C2h(3)—12/m |

| a (Å) | 6.416 |

| b (Å) | 7.397 |

| c (Å) | 3.301 |

| β (degrees) | 99.6 |

Antimicrobial Properties

Copper compounds, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated that copper ions can disrupt bacterial cell membranes and interfere with metabolic processes, leading to cell death. The effectiveness of CuF₂·2H₂O against various pathogens makes it a candidate for use in antimicrobial coatings and treatments.

Cytotoxicity Studies

Recent research has explored the cytotoxic effects of copper(II) complexes on human cancer cell lines. For instance, copper(II) complexes containing natural flavonoids have shown significant in vitro cytotoxicity against cancer cells such as A549 lung carcinoma and HeLa cervix epithelioid cells. These studies suggest that copper ions may induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study: Copper(II) Fluoride Complexes

A study investigated the cytotoxicity of copper(II) fluoride complexes formed with amino acids. The results indicated that these complexes exhibited varying degrees of cytotoxicity depending on the amino acid used, highlighting the influence of ligand interactions on biological activity .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : Copper ions can catalyze the formation of ROS, leading to oxidative stress in cells. This process can damage cellular components, including lipids, proteins, and DNA.

- Cell Membrane Disruption : The interaction of copper ions with cellular membranes can compromise their integrity, resulting in cell lysis.

- Apoptotic Pathways : Copper-induced oxidative stress may activate apoptotic pathways, leading to programmed cell death.

Applications in Medicine

Given its biological activity, this compound has potential applications in:

- Antimicrobial Agents : Its ability to inhibit bacterial growth makes it suitable for developing antimicrobial surfaces or treatments.

- Cancer Therapy : As part of copper complexes, it may enhance the efficacy of chemotherapeutic agents through combined action against cancer cells.

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing high-purity Copper(II) Fluoride Dihydrate?

Answer:

Synthesis should prioritize controlled hydration and stoichiometric precision. A common approach involves reacting copper(II) oxide (CuO) with hydrofluoric acid (HF) under controlled humidity to ensure dihydrate formation. Post-synthesis, purity can be validated via thermogravimetric analysis (TGA) to confirm the 2H₂O stoichiometry and X-ray diffraction (XRD) to verify crystal structure . For reproducibility, follow protocols from primary literature and document environmental conditions (temperature, humidity) rigorously .

Q. Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- XRD : Use SHELX software for crystallographic refinement to resolve atomic positions and lattice parameters. SHELXL is particularly effective for small-molecule structures .

- FTIR : Identify O-H stretching (≈3400 cm⁻¹) and Cu-F vibrational modes (≈400–500 cm⁻¹) to confirm hydration and bonding.

- UV-Vis : Measure d-d transitions in the visible range (600–800 nm) to infer ligand field effects. Cross-reference with databases like the Cambridge Structural Database (CSD) for validation .

Q. Advanced: How can researchers design experiments to evaluate the environmental impact of this compound in terrestrial ecosystems?

Answer:

Adopt a tiered ecological risk assessment framework:

Exposure Modeling : Quantify fluoride deposition using air dispersion models (e.g., AERMOD) to predict soil and water contamination levels .

Toxicity Testing : Conduct bioassays with model organisms (e.g., Daphnia magna) to determine LC₅₀ values. Compare results with regulatory thresholds (e.g., EPA guidelines).

Longitudinal Sampling : Monitor fluoride accumulation in forage vegetation using ion-selective electrodes, correlating with deposition data .

Ensure ethical compliance by minimizing ecological disruption during sampling .

Q. Advanced: How should researchers address contradictions in reported thermodynamic properties (e.g., solubility, ΔHf) of this compound?

Answer:

- Meta-Analysis : Systematically review primary literature using PICO frameworks to isolate variables (e.g., temperature, solvent purity) causing discrepancies .

- Reproducibility Studies : Replicate key experiments under standardized conditions, prioritizing studies with full methodological transparency .

- Error Analysis : Apply statistical tools (e.g., Monte Carlo simulations) to quantify uncertainty in calorimetric or solubility measurements .

Q. Advanced: What strategies are effective for investigating the antiviral potential of this compound?

Answer:

- Cytotoxicity Screening : Use WST-1 assays on Vero cells to determine CC₅₀ (50% cytotoxic concentration) .

- Antiviral Activity : Measure IC₅₀ (50% inhibitory concentration) against target viruses (e.g., influenza) via plaque reduction assays. Calculate selectivity indices (SI = CC₅₀/IC₅₀) to evaluate therapeutic potential .

- Mechanistic Studies : Employ TEM or fluorescence microscopy to observe viral particle disruption. Cross-validate with spectroscopic data to link structural changes to antiviral effects .

Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize fluoride residues with calcium hydroxide before disposal.

- Emergency Procedures : For spills, apply absorbent materials (e.g., vermiculite) and rinse contaminated surfaces with 1% calcium gluconate solution .

Q. Advanced: How can computational chemistry enhance the study of this compound’s electronic properties?

Answer:

- DFT Calculations : Model ligand-to-metal charge transfer (LMCT) and Jahn-Teller distortions using software like Gaussian or ORCA. Validate with experimental UV-Vis and EPR data.

- Molecular Dynamics (MD) : Simulate hydration dynamics to understand water molecule stability in the crystal lattice .

- Data Sharing : Deposit computational parameters in repositories like Zenodo for reproducibility .

Q. Basic: What criteria should guide the selection of solvents for recrystallizing this compound?

Answer:

- Solubility Profile : Use water or dilute HF due to the compound’s high solubility in polar solvents. Avoid organic solvents unless stabilized by ligands.

- Purity Optimization : Perform iterative recrystallization cycles, monitoring purity via XRD and elemental analysis .

Properties

IUPAC Name |

copper;difluoride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2FH.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRICEWDSISGPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[F-].[F-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuF2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158788 | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-88-1 | |

| Record name | Cupric fluoride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013454881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cupric fluoride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC FLUORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A38PC42E9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.